molecular formula C17H14O4 B3056421 2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione CAS No. 71321-29-4

2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione

Cat. No. B3056421
CAS RN: 71321-29-4
M. Wt: 282.29 g/mol
InChI Key: MAJPEEYULJEPMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione, also known as HPPD inhibitor, is a chemical compound that has been used in scientific research for a variety of purposes.

Scientific Research Applications

2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione inhibitor has been used in scientific research for a variety of applications. It has been studied as a potential herbicide for use in agriculture, as it inhibits the enzyme 2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione in plants, which is essential for the biosynthesis of carotenoids and plastoquinones. It has also been studied as a potential treatment for certain types of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione inhibitor works by inhibiting the enzyme 2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione, which is involved in the biosynthesis of carotenoids and plastoquinones in plants. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant. In cancer cells, 2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione inhibitor has been shown to induce apoptosis, or programmed cell death, through a mechanism that is not yet fully understood.
Biochemical and Physiological Effects:
2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione inhibitor has been shown to have a number of biochemical and physiological effects. In plants, it leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant. In cancer cells, it induces apoptosis, which can lead to the death of the cancer cells. 2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione inhibitor has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione inhibitor has a number of advantages for use in lab experiments. It is highly specific for the 2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione enzyme, which makes it a useful tool for studying the biosynthesis of carotenoids and plastoquinones in plants. It has also been shown to have anticancer properties, which makes it a potential therapeutic agent for the treatment of cancer. However, there are also some limitations to the use of 2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione inhibitor in lab experiments. It can be toxic to cells at high concentrations, which can make it difficult to work with. Additionally, it has not yet been fully characterized in terms of its mechanism of action, which makes it difficult to interpret some of the results obtained from experiments.

Future Directions

There are a number of future directions for research on 2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione inhibitor. One area of interest is the development of new synthetic methods for the compound, which could lead to more efficient and cost-effective production. Another area of interest is the study of the compound's mechanism of action, which could lead to the development of new therapeutic agents for the treatment of cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione inhibitor, which could have implications for the development of new herbicides and other agricultural products.

properties

IUPAC Name

2-hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-9-7-13(14(18)8-10(9)2)17(21)15(19)11-5-3-4-6-12(11)16(17)20/h3-8,18,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJPEEYULJEPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)C2(C(=O)C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20221513
Record name 1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione

CAS RN

71321-29-4
Record name 1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071321294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione
Reactant of Route 2
2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione
Reactant of Route 4
2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione
Reactant of Route 5
2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione
Reactant of Route 6
2-Hydroxy-2-(2-hydroxy-4,5-dimethylphenyl)-1H-indene-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.